1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-15(8-10-17)21-19(24)20-12-14-11-18(23)22(13-14)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYREQPJMWEMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrrolidinone-Ureas
Key Analogs:
- 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3) Structural Difference: Ethoxy group replaces methoxy on the phenyl ring.
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-(4-methoxybenzyl)-3-(4-methoxyphenyl)urea (1042725-27-8)
- Structural Difference : Additional 2,5-dioxo group on the pyrrolidine ring and a 4-methoxybenzyl substituent.
- Impact : The dioxo group may enhance hydrogen-bonding interactions but could reduce ring flexibility, affecting binding kinetics.
Table 1: Substituent Effects on Pyrrolidinone-Ureas
Urea Derivatives with Heteroaromatic Moieties
Pyridine-Ureas (Compounds 82 and 83)
- Structure : Trifluoromethylphenyl and pyridinyl groups.
- Activity : Compound 83 demonstrated antiproliferative activity against MCF-7 breast cancer cells.
Thio-Linked Ureas (Compound 7r)
- Structure : 3,4-Dimethoxypyridin-2-ylmethylthio and 4-methoxyphenyl groups.
- Purity : 99.33% (HPLC), indicating robust synthetic optimization.
- Comparison : The thioether linkage in 7r may improve stability but reduce solubility compared to the target compound’s methylene bridge.
Methylurea Derivatives
- Examples: Compound 1: Chloro-fluorophenoxy and dimethoxyphenyl groups (glucokinase activator). Compound 3: Analgesic activity via triazinan-2-ylidene substituents.
- Comparison: The target compound’s pyrrolidinone-methylurea scaffold diverges from these methylurea derivatives, suggesting divergent biological targets (e.g., anticancer vs. metabolic regulation).
Biological Activity
1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 339.4 g/mol. Its structure includes a methoxyphenyl group and a pyrrolidinone moiety, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 955235-83-3 |
Overview of Biological Activities
Research indicates that 1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating possible applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in various therapeutic contexts.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of the compound on human lung carcinoma cell lines (A549). Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 µg/mL. This suggests its potential utility in developing new antimicrobial agents.
- Mechanism of Action : The mechanism underlying its biological activity appears to involve modulation of oxidative stress pathways, as evidenced by increased reactive oxygen species (ROS) levels in treated cells, leading to apoptosis in cancer models.
Synthesis and Experimental Procedures
The synthesis of 1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea typically involves several key steps:
- Formation of Intermediate : The reaction begins with the formation of a methoxyphenyl intermediate through the reaction of 4-methoxybenzaldehyde with appropriate reagents.
- Synthesis of Pyrrolidinone Moiety : This step involves cyclization reactions to form the pyrrolidinone structure.
- Coupling Reaction : Finally, the methoxyphenyl intermediate is coupled with the pyrrolidinone under specific conditions to yield the target compound.
Experimental Yields
The synthesis process has been reported to yield the target compound in high purity, often exceeding 85%.
Comparative Analysis with Similar Compounds
To illustrate its unique properties, a comparison is made with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Benzhydryl-3-[5-Oxo-(1-Pyridinyl)]Urea | Contains a benzhydryl group | Different pharmacological profile |
| 3-Amino-N-(4-Methoxyphenyl)Urea | Similar urea structure | Varying biological activity due to amino substitution |
| 1-(2-Methoxyphenyl)-3-Urea | Methoxy group on a different phenyl ring | Variation in biological activity based on substitution pattern |
This table underscores how the specific combination of functional groups in 1-(4-Methoxyphenyl)-3-[(5-Oxo-1-Pyrrolidin)]Urea contributes to its distinct chemical and biological characteristics.
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing 1-(4-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves sequential steps:
- Step 1: Formation of the pyrrolidinone ring via cyclization of γ-ketoamide precursors under acidic or basic conditions.
- Step 2: Introduction of the 4-methoxyphenyl group through nucleophilic substitution or coupling reactions.
- Step 3: Urea formation via reaction of an isocyanate intermediate with a primary amine.
Optimization Strategies:
- Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction homogeneity.
- Catalysts like triethylamine improve coupling efficiency in urea formation.
- Monitor intermediates using TLC and purify via column chromatography.
- Employ flow chemistry for scalability and reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | H (400 MHz), C (100 MHz) in DMSO-d6 | Confirm substitution patterns and urea linkage . |
| HPLC | C18 column, acetonitrile/water gradient (0.1% TFA) | Assess purity (>95%) and detect byproducts . |
| MS | ESI+ mode, m/z calculated for C20H21N3O3: 375.16 | Verify molecular ion and fragmentation patterns . |
Q. What initial biological assays are recommended to assess this compound’s potential as a phospholipase D1 inhibitor?
Methodological Answer:
- In vitro enzymatic assays: Measure IC50 values using recombinant phospholipase D1 (PLD1) and fluorescent substrates (e.g., Amplex Red).
- Selectivity screening: Compare inhibition against PLD2 to evaluate isoform specificity.
- Cell-based assays: Assess effects on PLD1-mediated signaling in cancer cell lines (e.g., MCF-7) using lipidomic profiling .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this urea derivative?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement to determine bond angles, torsional strain in the pyrrolidinone ring, and hydrogen-bonding networks.
- ORTEP-3: Generate thermal ellipsoid plots to visualize dynamic disorder or crystallographic artifacts.
- Data Interpretation: Compare experimental results with DFT-optimized geometries to validate intramolecular interactions .
Q. What strategies address contradictory in vitro vs. in vivo efficacy data for PLD1 inhibition?
Methodological Answer:
- Pharmacokinetic profiling: Measure bioavailability, plasma half-life, and tissue distribution (e.g., via LC-MS/MS).
- Metabolite identification: Use hepatic microsomes to identify active/inactive metabolites affecting in vivo activity.
- Dose-response recalibration: Adjust dosing regimens in animal models to match in vitro IC50 thresholds .
Q. How do structural modifications influence pharmacokinetics and target selectivity?
Methodological Answer:
| Modification | Impact | Example |
|---|---|---|
| Methoxyphenyl → Ethoxyphenyl | Increased lipophilicity (logP +0.5) enhances BBB penetration but reduces aqueous solubility. | See for ethoxy analogs. |
| Pyrrolidinone → Piperidinone | Altered ring strain affects binding to PLD1’s catalytic pocket. | Compare with ’s trifluoromethyl derivatives. |
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinity changes post-modification .
Q. What computational methods predict binding affinity to PLD1, and how do they compare with experimental data?
Methodological Answer:
- Molecular docking: Generate binding poses using PLD1’s crystal structure (PDB: 3WZE). Score interactions with the urea moiety and pyrrolidinone oxygen.
- MD simulations (GROMACS): Simulate ligand-protein dynamics over 100 ns to assess stability of hydrogen bonds with Tyr436 and Asp443.
- Validation: Correlate docking scores (ΔG) with experimental IC50 values. Discrepancies >1 log unit suggest solvation/entropy effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
